

# "N-(3-amino-2,6-dimethylphenyl)acetamide" IUPAC name and synonyms

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Compound of Interest

N-(3-amino-2,6dimethylphenyl)acetamide

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# Technical Guide: N-(3-amino-2,6-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This technical guide provides a comprehensive overview of **N-(3-amino-2,6-dimethylphenyl)acetamide**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for the free base, this document also includes information on its hydrochloride salt and key synthetic intermediates. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of this and related molecules.

# **Chemical Identity and Nomenclature**

The precise IUPAC name for the free base, **N-(3-amino-2,6-dimethylphenyl)acetamide**, is not widely documented in readily available chemical literature. Based on standard nomenclature rules, the name provided is the most likely IUPAC designation.

Synonyms:



While a comprehensive list of synonyms is not available, potential alternative names based on chemical structure include:

- 3'-Amino-2',6'-dimethylacetanilide
- 1-Acetamido-3-amino-2,6-dimethylbenzene
- N-(3-Amino-2,6-xylidyl)acetamide

The hydrochloride salt of this compound is more commonly referenced and has the CAS Number 100445-94-1[1].

### **Physicochemical Data**

Quantitative data for **N-(3-amino-2,6-dimethylphenyl)acetamide** is not readily available. The following table summarizes the available data for its hydrochloride salt and a key synthetic precursor, N-Acetyl-3-nitro-2,6-dimethylaniline.

Property	N-(3-amino-2,6- dimethylphenyl)acetamide hydrochloride	N-Acetyl-3-nitro-2,6- dimethylaniline
CAS Number	100445-94-1[1]	5416-12-6[2]
Molecular Formula	C10H15CIN2O	C10H12N2O3[2]
Molecular Weight	214.69 g/mol	208.21 g/mol [3][2]
Appearance	Solid (presumed)	Almost colorless needles[4]
Melting Point	Not available	153-154 °C[4]
Boiling Point	Not available	Not available
Solubility	Not available	Not available

## **Experimental Protocols**

A detailed, peer-reviewed experimental protocol for the synthesis of **N-(3-amino-2,6-dimethylphenyl)acetamide** is not available in the public domain. However, based on



established organic chemistry principles and synthetic routes for analogous compounds, a plausible multi-step synthesis can be proposed. This synthesis would likely involve the nitration of 2,6-dimethylaniline, followed by acetylation, and finally, reduction of the nitro group.

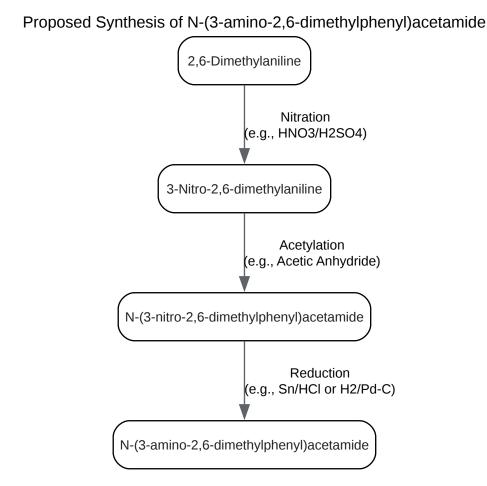
#### Proposed Synthetic Pathway:

- Nitration of 2,6-Dimethylaniline: 2,6-Dimethylaniline can be nitrated to introduce a nitro group
  onto the aromatic ring. The conditions for this reaction would need to be carefully controlled
  to favor the formation of the 3-nitro isomer. A common method for the nitration of anilines
  involves the use of a nitrating mixture, such as nitric acid in sulfuric acid, at low
  temperatures[5][6].
- Acetylation of 3-Nitro-2,6-dimethylaniline: The resulting 3-nitro-2,6-dimethylaniline can then
  be acetylated to form N-(3-nitro-2,6-dimethylphenyl)acetamide (also known as N-Acetyl-3nitro-2,6-dimethylaniline). This is typically achieved by reacting the aniline with an acetylating
  agent like acetic anhydride or acetyl chloride[4].
- Reduction of the Nitro Group: The final step would be the reduction of the nitro group in N-(3-nitro-2,6-dimethylphenyl)acetamide to an amino group to yield the target compound.
   Common reagents for the reduction of aromatic nitro groups include metals such as tin (Sn) or iron (Fe) in acidic media, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C)[7]. The specific conditions for this reduction would need to be optimized to ensure high yield and purity of the final product.
- Formation of the Hydrochloride Salt (Optional): To prepare the hydrochloride salt, the final amino compound would be treated with hydrochloric acid.

## **Logical Relationships in Synthesis**

The following diagram illustrates the proposed synthetic pathway for N-(3-amino-2,6-dimethylphenyl)acetamide.





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Caption: A logical workflow for the proposed synthesis.

## **Signaling Pathways and Biological Activity**

There is currently no specific information available in the scientific literature detailing the biological activity or the signaling pathways associated with **N-(3-amino-2,6-dimethylphenyl)acetamide**. Its structural similarity to other pharmacologically active anilides and xylidide derivatives, such as the local anesthetic lidocaine, suggests that it could potentially interact with biological targets like ion channels. However, without experimental data, any proposed biological activity remains speculative.



#### Conclusion

**N-(3-amino-2,6-dimethylphenyl)acetamide** is a chemical compound for which detailed public information is limited. This guide has synthesized the available data for its hydrochloride salt and key precursors to provide a foundational understanding for researchers. The proposed synthetic pathway offers a logical starting point for its preparation. Further experimental investigation is necessary to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its potential biological activities.

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- To cite this document: BenchChem. ["N-(3-amino-2,6-dimethylphenyl)acetamide" IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133627#n-3-amino-2-6-dimethylphenyl-acetamide-iupac-name-and-synonyms]

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